molecular formula C13H16N2O3 B5712541 N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide

N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide

Cat. No. B5712541
M. Wt: 248.28 g/mol
InChI Key: YZBUWNGQCFFKDC-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide, also known as MAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MAC belongs to the class of hydrazide derivatives and exhibits a cyclopropane ring structure.

Mechanism of Action

The mechanism of action of N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide involves its ability to inhibit the activity of various enzymes and proteins, including histone deacetylases (HDACs) and topoisomerases. HDACs are involved in the regulation of gene expression and play a critical role in cancer development. This compound inhibits the activity of HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound also inhibits the activity of topoisomerases, which are essential enzymes involved in DNA replication and repair. Inhibition of topoisomerases leads to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been found to modulate the immune system by enhancing the production of immunoglobulin G (IgG) and interleukin-2 (IL-2).

Advantages and Limitations for Lab Experiments

N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide exhibits several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. However, this compound also exhibits some limitations, including its potential toxicity and limited bioavailability. Further studies are required to determine the optimal dosage and administration route for this compound.

Future Directions

N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide has shown promising results in various scientific research applications, and several future directions can be explored to further understand its potential therapeutic applications. Some of the future directions include:
1. Investigation of the structure-activity relationship of this compound derivatives to identify more potent and selective compounds.
2. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosage and administration route.
3. Development of novel drug delivery systems to enhance the bioavailability and efficacy of this compound.
4. Investigation of the potential synergistic effects of this compound with other anticancer or antifungal agents.
5. Exploration of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits various therapeutic applications, including anticancer, antitumor, and antifungal activities. This compound inhibits the activity of various enzymes and proteins, leading to the induction of apoptosis and inhibition of tumor growth. This compound also exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory activities. Although this compound exhibits some limitations, further studies are required to explore its potential therapeutic applications fully. The future directions of this compound research include investigation of its structure-activity relationship, pharmacokinetics and pharmacodynamics, drug delivery systems, potential synergistic effects, and therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide involves the reaction between 4-methoxyphenylacetic acid and cyclopropanecarbohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a white crystalline product, which is further purified through recrystallization. The purity of this compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide has shown promising results in various scientific research applications, including anticancer, antitumor, and antifungal activities. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown antifungal activity against Candida albicans, a common fungal infection in humans.

properties

IUPAC Name

N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-11-6-2-9(3-7-11)8-12(16)14-15-13(17)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBUWNGQCFFKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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